N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (referred to as BBZ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a detailed overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of BBZ involves a multi-step process that typically includes the formation of key intermediates through reactions such as nucleophilic substitutions and cyclization. The compound's structure features a benzimidazole core, which is known for its diverse biological activities. The presence of thiazole and cyclopentanecarboxamide moieties enhances its pharmacological profile.
BBZ exhibits its biological activity primarily through the following mechanisms:
- Topoisomerase Inhibition : BBZ has been shown to inhibit human topoisomerase I (Hu Topo I), an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer cell proliferation .
- GABA-A Receptor Modulation : Similar compounds in the benzimidazole family have been identified as positive allosteric modulators of GABA-A receptors, suggesting that BBZ may also interact with this neurotransmitter system, potentially offering neuroprotective effects or anxiolytic properties .
- Antitumor Activity : Preliminary studies have indicated that BBZ exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to BBZ have shown growth inhibition (GI50 values) ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of BBZ:
- Cell Viability Assays : Using MTT assays, BBZ demonstrated potent cytotoxic effects on several cancer cell lines, with notable efficacy in inhibiting cell proliferation.
- Flow Cytometry : Analysis indicated that treatment with BBZ led to significant G2/M phase arrest in cancer cells, corroborating its mechanism as a topoisomerase inhibitor.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Topoisomerase Inhibition | IC50 = 16 µM against Hu Topo I | |
Cytotoxicity | GI50 values between 0.16 - 3.6 µM | |
GABA-A Modulation | Potential positive allosteric modulation |
Pharmacological Implications
The pharmacological implications of BBZ are vast:
- Cancer Therapy : Given its ability to inhibit DNA topoisomerases and induce cell cycle arrest, BBZ holds promise as a novel anticancer agent. Its low GI50 values suggest it could be effective even at low concentrations.
- Neurological Disorders : If further validated, the GABA-A receptor modulation could position BBZ as a candidate for treating anxiety or epilepsy.
属性
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(20-10-16-22-14-7-3-4-8-15(14)23-16)9-13-11-27-19(21-13)24-18(26)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,25)(H,22,23)(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKBKFBLLOHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。